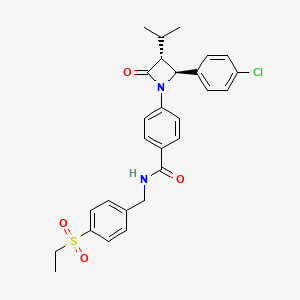
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iron center.
Reduction: It can also undergo reduction, where the iron center is reduced from Fe(III) to Fe(II).
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium dithionite for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) oxo species, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-porphyrin complexes with different ligands .
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic properties of heme proteins and to develop new catalysts for oxidation and reduction reactions.
Biology: The compound serves as a model for heme-containing enzymes, aiding in the understanding of their mechanisms and functions.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents, particularly those targeting heme proteins.
Mecanismo De Acción
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Iron(II) phthalocyanine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine cobalt (II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride apart from similar compounds is its specific structure and the presence of the iron (III) center. This gives it unique redox properties and makes it particularly effective in mimicking the active sites of heme proteins. Its ability to form stable complexes with various ligands also enhances its versatility in research applications .
Propiedades
Fórmula molecular |
C36H44ClFeN4 |
|---|---|
Peso molecular |
624.1 g/mol |
Nombre IUPAC |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
Clave InChI |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


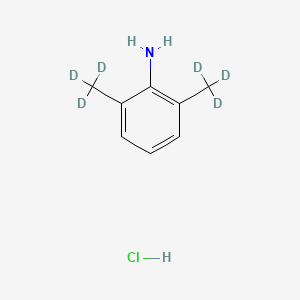

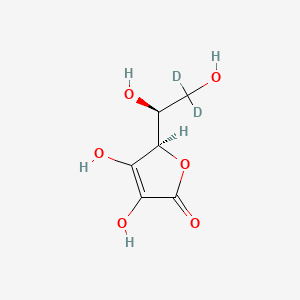

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
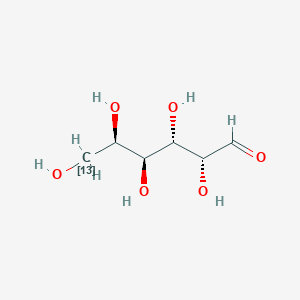
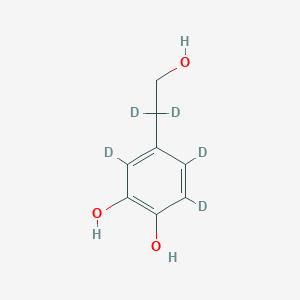



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

